Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 618411-07-7
VCID: VC20183765
InChI: InChI=1S/C23H30N2O5S/c1-6-7-11-29-17-9-8-16(13-18(17)28-5)21-20(22(27)30-14(2)3)15(4)24-23-25(21)19(26)10-12-31-23/h8-9,13-14,21H,6-7,10-12H2,1-5H3
SMILES:
Molecular Formula: C23H30N2O5S
Molecular Weight: 446.6 g/mol

Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate

CAS No.: 618411-07-7

Cat. No.: VC20183765

Molecular Formula: C23H30N2O5S

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate - 618411-07-7

Specification

CAS No. 618411-07-7
Molecular Formula C23H30N2O5S
Molecular Weight 446.6 g/mol
IUPAC Name propan-2-yl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C23H30N2O5S/c1-6-7-11-29-17-9-8-16(13-18(17)28-5)21-20(22(27)30-14(2)3)15(4)24-23-25(21)19(26)10-12-31-23/h8-9,13-14,21H,6-7,10-12H2,1-5H3
Standard InChI Key WCLWAIXKDAXAFZ-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C)OC

Introduction

Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate is a complex organic compound characterized by its pyrimido[2,1-b] thiazine core structure. This compound features a butoxy and methoxy substituent on the aromatic ring, which contributes to its potential biological activity. The molecular formula is C23H30N2O5S, and it has a molecular weight of approximately 446.6 g/mol .

Synthesis and Chemical Reactivity

The synthesis of Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate involves several steps, typically starting with the formation of the pyrimido[2,1-b] thiazine core. The incorporation of the butoxy and methoxy substituents is crucial for achieving the desired biological activity. The chemical reactivity of this compound can be explored through various pathways, including nucleophilic substitution reactions and interactions with biological targets .

Comparison with Similar Compounds

Several compounds share structural similarities with Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate. These include:

Compound NameMolecular FormulaUnique Features
Isopropyl 6-(4-isopropylphenyl)-8-methyl-4-oxo...Different phenolic substituentVariations in alkyl chain length
Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl...Acetoxy group instead of methoxyDifferent functional group on the phenyl ring
Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-...Benzyloxy substituentPresence of an aromatic ether

These compounds highlight the diversity within this chemical class and underscore the unique structural elements that may confer distinct biological activities or reactivity patterns.

Research Findings and Future Directions

Research on Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate is ongoing, with a focus on understanding its interactions with biological targets. Studies using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR are essential for verifying the compound's structure and elucidating its pharmacological profile . Further investigations are needed to fully explore its therapeutic potential and to optimize its synthesis for large-scale production.

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